CCG-203586 is a synthetic compound designed as a potential therapeutic agent for glycosphingolipid storage diseases, particularly those affecting the central nervous system (CNS). [] It belongs to a class of molecules that inhibit the enzyme glucosylceramide synthase (GCS), which is responsible for the first committed step in the synthesis of glucosylceramide and other complex glycosphingolipids. [] These lipids play essential roles in cell membrane structure and function, but their accumulation due to GCS deficiency or dysfunction can lead to various diseases. []
CCG-203586 shares a core structure with PDMP, featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety connected to a chiral propanol unit substituted with a pyrrolidin-1-yl group. [] The modifications to the carboxamide N-acyl group are evident in the replacement of the decanoylamino group with a 2-(2,3-dihydro-1H-inden-2-yl)acetamide moiety. [] These changes likely contribute to the desired physicochemical properties of CCG-203586.
CCG-203586 acts as a glucosylceramide synthase (GCS) inhibitor. [] While the exact mechanism of inhibition is not detailed in the provided papers, it likely involves competitive or non-competitive binding to the enzyme's active site, preventing the conversion of ceramide to glucosylceramide. [] This inhibition effectively reduces the synthesis of glucosylceramide and its downstream glycosphingolipid products. []
CCG-203586 shows promise as a potential therapeutic agent for treating glycosphingolipid storage diseases, particularly those with CNS involvement. [] Its ability to effectively reduce brain glucosylceramide levels in mice after intraperitoneal administration highlights its potential for further preclinical and clinical development. []
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3